molecular formula C18H22N2O4 B2428438 N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953256-32-1

N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2428438
CAS No.: 953256-32-1
M. Wt: 330.384
InChI Key: DCKYDHJFYJUUPC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a dimethoxyphenyl group, and an isoxazole ring, making it a unique structure for studying chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the isoxazole ring.

    N-cyclopentyl-3,4,5-trimethoxybenzamide: Contains a trimethoxybenzene ring instead of the dimethoxyphenyl group.

    N-cyclopentyl-2-(5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)acetamide: Features a tetrazole ring instead of the isoxazole ring.

Uniqueness

N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-15-8-7-12(9-17(15)23-2)16-10-14(20-24-16)11-18(21)19-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKYDHJFYJUUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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